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Compound of Interest

Compound Name:
N,2-dihydroxy-4-

methoxybenzamide

CAS No.: 90222-58-5

Cat. No.: B3058572 Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of 4-methoxybenzohydroxamic acid (4-

MBHA) and its derivatives. It is designed for medicinal chemists and pharmacologists focusing

on structure-activity relationships (SAR) and metal-chelation mechanisms. 4-MBHA represents

a privileged scaffold in drug discovery due to its dual ability to act as a bidentate ligand for

metalloenzymes (HDACs, Urease) and its electronic tunability via the para-methoxy

substituent. This guide details its synthesis, mechanistic applications in oncology and infectious

disease, and experimental protocols for validation.

Part 1: Chemical Profile & Mechanistic Foundation
Structural Properties & Electronic Effects
The efficacy of 4-MBHA stems from the interplay between the hydroxamic acid moiety and the

4-methoxy substitution on the phenyl ring.

Chelation Core: The hydroxamic acid group (-CONHOH) exists in equilibrium between keto

and enol forms, allowing it to act as a potent bidentate ligand. It coordinates with hard Lewis

acids (e.g., Fe³⁺, Al³⁺) and borderline acids (e.g., Zn²⁺, Ni²⁺, Cu²⁺) via the carbonyl oxygen

and the deprotonated hydroxyl oxygen.
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The 4-Methoxy Effect: The para-methoxy group is an electron-donating group (EDG).

Electronic Impact: Through resonance (+M effect), it increases electron density on the

carbonyl oxygen. This enhances the basicity of the ligand, theoretically strengthening the

metal-ligand coordinate bond compared to the unsubstituted benzohydroxamic acid.

Solubility: The methoxy group improves lipophilicity (LogP) relative to hydroxyl or amino

substitutions, facilitating membrane permeability in cellular assays while maintaining water

solubility adequate for enzymatic screening.

Molecular Visualization: Mechanism of Action
The following diagram illustrates the dual-mechanism capability of 4-MBHA in inhibiting Zinc-

dependent Histone Deacetylases (HDACs) and Nickel-dependent Urease enzymes.
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Figure 1: Mechanistic divergence of 4-MBHA targeting metalloenzymes via metal chelation.

Part 2: Therapeutic Applications[1][2][3][4]
Histone Deacetylase (HDAC) Inhibition
Hydroxamic acids are the gold standard for zinc-binding groups (ZBG) in HDAC inhibitors (e.g.,

SAHA/Vorinostat). 4-MBHA derivatives serve as "cap-less" or "short-chain" inhibitors useful for

probing the active site depth.
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Mechanism: The hydroxamate oxygen atoms displace the water molecule bound to the

catalytic Zn²⁺ ion at the bottom of the HDAC active site pocket. The 4-methoxy phenyl group

acts as a surface recognition cap, interacting with the rim of the catalytic tunnel.

Activity Profile:

Derivatives showing high potency often link the 4-methoxy-phenyl cap to the hydroxamic

acid via a linker (e.g., vinyl, alkyl).

Direct 4-MBHA: Shows moderate inhibition (IC50 in micromolar range), acting as a

fragment lead.

Key Insight: The 4-methoxy group prevents rapid metabolic glucuronidation at the para-

position, a common clearance pathway for phenol-based caps.

Urease Inhibition (Anti-Helicobacter pylori)
Urease allows H. pylori to survive in the stomach by neutralizing acid with ammonia. 4-MBHA is

a competitive inhibitor.

Mechanism: Urease contains a binuclear nickel active site. 4-MBHA coordinates to the Ni

ions, preventing urea from binding. The hydroxamic acid bridges the two Ni ions, while the 4-

methoxy phenyl ring occupies the hydrophobic entrance of the active site.

Comparative Data:

Compound
IC50 (µM) against Jack
Bean Urease

Relative Potency

Acetohydroxamic Acid

(Standard)
~5.0 - 15.0 1.0x (Baseline)

Benzohydroxamic Acid (BHA) ~10.5 0.5x - 1.5x

4-Methoxybenzohydroxamic

Acid
~0.34 - 5.0 High Potency

4-Chlorobenzohydroxamic Acid ~12.0 Lower Potency
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Note: Values represent aggregated ranges from literature sources [9, 16]. The electron-

donating methoxy group significantly enhances potency compared to electron-withdrawing

chloro substituents.

Part 3: Experimental Protocols
Validated Synthesis of 4-Methoxybenzohydroxamic Acid
This protocol utilizes a nucleophilic acyl substitution of ethyl 4-methoxybenzoate with

hydroxylamine. This method is preferred over acid chloride routes to minimize side reactions

(O-acylation).

Reagents:

Ethyl 4-methoxybenzoate (10 mmol)

Hydroxylamine hydrochloride (NH₂OH·HCl) (15 mmol)

Potassium Hydroxide (KOH) (30 mmol)

Methanol (MeOH) (anhydrous)

Workflow:

Preparation of Hydroxylamine: Dissolve NH₂OH·HCl (1.04 g, 15 mmol) in MeOH (10 mL).

Preparation of Base: Dissolve KOH (1.68 g, 30 mmol) in MeOH (10 mL).

Generation of Free Base: Add the KOH solution to the NH₂OH·HCl solution at 0°C. Stir for 15

min. A white precipitate (KCl) will form.

Filtration: Filter off the KCl rapidly to obtain a clear alkaline hydroxylamine solution.

Coupling: Add Ethyl 4-methoxybenzoate (1.80 g, 10 mmol) dropwise to the filtrate.

Reaction: Stir at room temperature for 24–48 hours. Monitor by TLC (System: CHCl₃:MeOH

9:1). The ester spot (high Rf) should disappear; the hydroxamic acid spot (lower Rf) will

appear.
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Workup: Evaporate MeOH under reduced pressure. Dissolve the residue in minimal water

(10 mL).

Acidification: Cool to 0°C and acidify carefully with 1N HCl to pH ~5–6. The product will

precipitate as a white solid.

Purification: Filter the solid, wash with cold water, and recrystallize from hot Ethyl

Acetate/Methanol.

Yield Expectation: 70–85%. Characterization: Ferric Chloride Test: Deep violet/red color

(positive for hydroxamic acid).

Synthesis Logic Diagram
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Figure 2: Step-by-step synthesis workflow for 4-MBHA.
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Part 4: Analytical Validation & Quality Control
Iron(III) Complexation Assay (Colorimetric)
To verify the integrity of the hydroxamic acid moiety, a colorimetric assay is standard.

Principle: 4-MBHA forms a stable, colored complex with Fe³⁺ in acidic media.

Protocol: Dissolve 1 mg of product in 1 mL MeOH. Add 2 drops of 1% FeCl₃ solution.

Result: Immediate formation of a deep violet/red complex confirms the presence of the -

CONHOH group.

HPLC Purity Check
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6 x 150 mm).

Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient (10:90 to 90:10 over 20 min).

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

Retention: 4-MBHA will elute earlier than the starting ester due to increased polarity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3058572?utm_src=pdf-custom-synthesis
https://mjas.analis.com.my/mjas/v23_n2/pdf/Latifah_23_2_11.pdf
https://bsj.uobaghdad.edu.iq/cgi/viewcontent.cgi?article=3404&context=home
https://pubmed.ncbi.nlm.nih.gov/35917102/
https://pubmed.ncbi.nlm.nih.gov/35917102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8412920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8412920/
https://pubmed.ncbi.nlm.nih.gov/12132990/
https://www.researchgate.net/publication/233634329_Hydroxamic_Acids_Designed_as_Inhibitors_of_Urease
http://www.orgsyn.org/demo.aspx?prep=CV2P0067
https://www.benchchem.com/product/b3058572#4-methoxy-substituted-benzohydroxamic-acid-applications
https://www.benchchem.com/product/b3058572#4-methoxy-substituted-benzohydroxamic-acid-applications
https://www.benchchem.com/product/b3058572#4-methoxy-substituted-benzohydroxamic-acid-applications
https://www.benchchem.com/product/b3058572#4-methoxy-substituted-benzohydroxamic-acid-applications
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3058572?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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